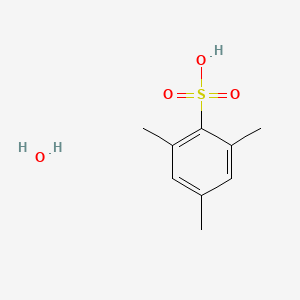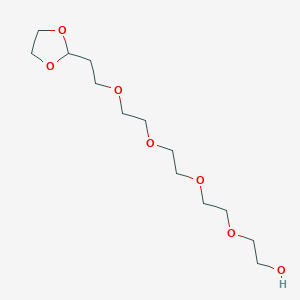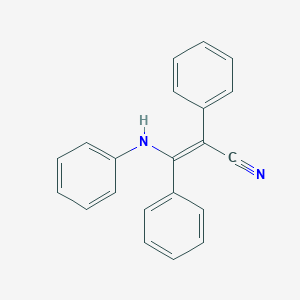
2,3-Diphenyl-3-phenylamino-acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2,3-Diphenyl-3-phenylamino-acrylonitrile” is a strong cation exchanger with increased potential for nonpolar interactions. It is commonly used in solid-phase extraction (SPE) applications due to its unique properties, which make it suitable for compounds with both cationic and non-polar characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves the synthesis of a strong cation exchanger with a very low pKa. The presence of a benzene ring in the functional group increases the potential for nonpolar interactions, which is particularly important when conducting ion exchange from aqueous systems .
Industrial Production Methods
In industrial settings, the compound is produced in large quantities using scaled-up SPE cartridges. The typical matrices for this compound include aqueous samples, biological fluids, and buffered organics .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of reactions, including ion exchange reactions. These reactions are facilitated by the strong cation exchange properties of the compound, which allow it to interact with both cationic and non-polar compounds .
Common Reagents and Conditions
Common reagents used in these reactions include aqueous solutions and buffered organics. The conditions for these reactions typically involve maintaining a low pH to ensure the cation exchange properties are maximized .
Major Products Formed
The major products formed from these reactions are typically the purified compounds that have been separated from the mixture using the strong cation exchange properties of the compound .
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of this compound involves its strong cation exchange properties. It interacts with cationic compounds through ion exchange, while its nonpolar characteristics allow it to interact with nonpolar compounds. This dual functionality makes it highly effective in separating and purifying compounds from complex mixtures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bond Elut PRS: Similar in pKa but lacks the benzene ring, resulting in lower nonpolar interactions.
Bond Elut SCX: Another strong cation exchanger with similar properties but different structural characteristics.
Uniqueness
The uniqueness of “2,3-Diphenyl-3-phenylamino-acrylonitrile” lies in its combination of strong cation exchange properties and increased potential for nonpolar interactions due to the presence of a benzene ring in its functional group. This makes it particularly effective in applications where both cationic and non-polar characteristics are important .
Eigenschaften
IUPAC Name |
(E)-3-anilino-2,3-diphenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYMJQXYILXPDC-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
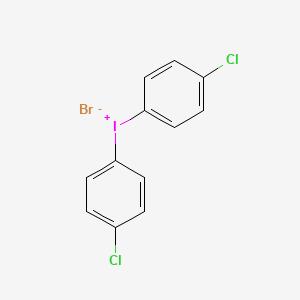
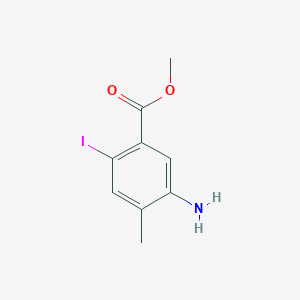
![(2R,3S,5R)-5-(2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B8121556.png)



![N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8121595.png)


